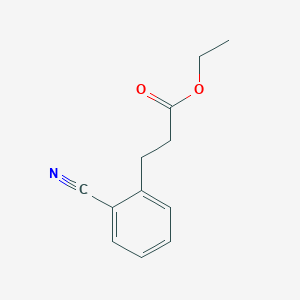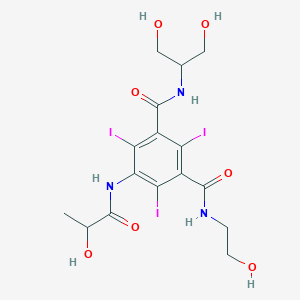![molecular formula C20H21N3O4 B12286840 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[321]octane is a complex organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azide functional group (-N3) This compound is characterized by its unique bicyclic structure, which includes two phenylmethoxy groups and an azido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the phenylmethoxy groups and finally the azido group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Preparation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile. This step is crucial as it forms the backbone of the compound.
Introduction of Phenylmethoxy Groups: The phenylmethoxy groups are introduced through a nucleophilic substitution reaction. This step typically involves the use of phenylmethanol and a suitable base to facilitate the substitution.
Introduction of the Azido Group: The final step involves the introduction of the azido group. This can be achieved through the reaction of the intermediate compound with sodium azide (NaN3) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. Key considerations include the selection of solvents, reaction temperatures, and purification methods to achieve high yield and purity.
化学反应分析
Types of Reactions
4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield primary amines.
科学研究应用
4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its reactive azido group.
Biology: The compound can be used in bioconjugation reactions, where it helps in labeling biomolecules.
Industry: Used in the production of polymers and materials with unique properties.
作用机制
The mechanism of action of 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane involves the reactivity of the azido group. The azido group can undergo a variety of reactions, including cycloaddition and reduction, leading to the formation of different products. These reactions often involve the formation of highly reactive intermediates such as nitrenes, which can further react with other molecules.
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, known for their biological activities.
Uniqueness
4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane is unique due to the presence of both azido and phenylmethoxy groups. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it distinct from other similar compounds.
属性
分子式 |
C20H21N3O4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
4-azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C20H21N3O4/c21-23-22-17-19(25-12-15-9-5-2-6-10-15)18(16-13-26-20(17)27-16)24-11-14-7-3-1-4-8-14/h1-10,16-20H,11-13H2 |
InChI 键 |
WGZHSGODUTUPCP-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(C(C(O1)O2)N=[N+]=[N-])OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)
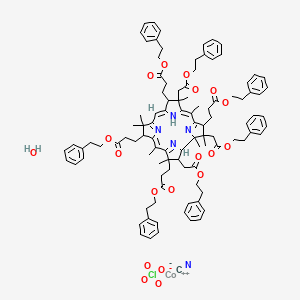

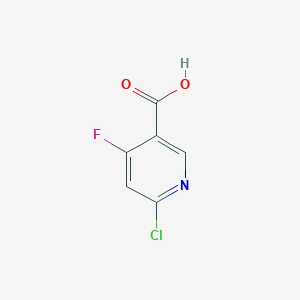
![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)

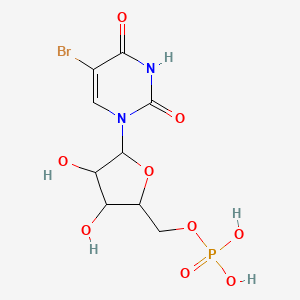
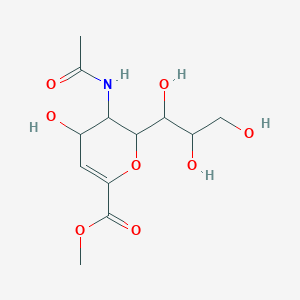


![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
